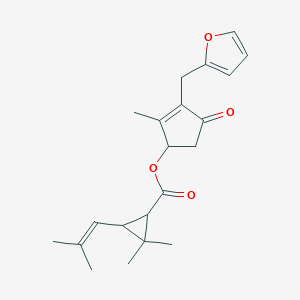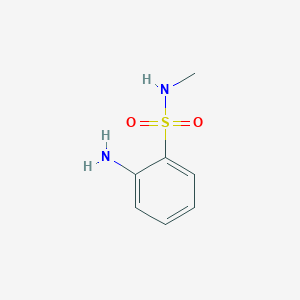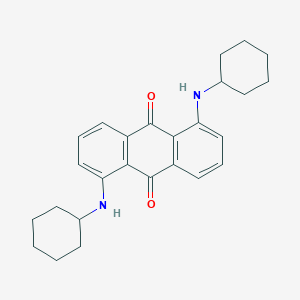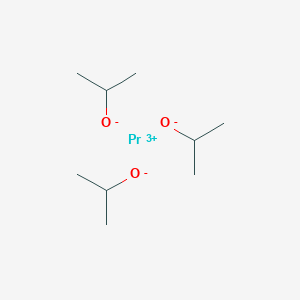
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate, also known as EHP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. EHP is a pteridine derivative that has been synthesized and studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate is not fully understood, but researchers believe that it may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may have antioxidant properties that protect against oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to a reduction in cell growth and proliferation. Additionally, this compound has been shown to have antioxidant properties that protect against oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of experiments. For example, this compound may not be effective in inhibiting the growth of all types of cancer cells, and may not be effective in treating all types of neurodegenerative diseases.
Zukünftige Richtungen
There are a number of future directions that researchers could explore in relation to Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate. For example, researchers could investigate the potential of this compound as a treatment for other types of diseases, such as cardiovascular disease or diabetes. Additionally, researchers could investigate the potential of this compound as a drug delivery system, or explore the use of this compound in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-cancer properties, and may be effective in inhibiting the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. While there are advantages and limitations to using this compound in lab experiments, there are a number of future directions that researchers could explore in relation to this compound.
Synthesemethoden
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate can be synthesized using a variety of methods, including the condensation of ethyl 4-aminobenzoate with 2,4-thiazolidinedione, followed by oxidation with hydrogen peroxide. Another method involves the reaction of ethyl 4-aminobenzoate with thiourea, followed by oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Researchers have found that this compound has anti-cancer properties, and may be effective in inhibiting the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18204-27-8 |
|---|---|
Molekularformel |
C9H10N4O3S |
Molekulargewicht |
254.27 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate |
InChI |
InChI=1S/C9H10N4O3S/c1-2-16-7(14)9(15)5-6(11-4-3-10-5)12-8(17)13-9/h3-4,15H,2H2,1H3,(H2,11,12,13,17) |
InChI-Schlüssel |
HNEQTKJEHIYTGN-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)C1(C2=NC=CN=C2NC(=N1)S)O |
SMILES |
CCOC(=O)C1(C2=NC=CN=C2NC(=S)N1)O |
Kanonische SMILES |
CCOC(=O)C1(C2=NC=CN=C2NC(=S)N1)O |
Synonyme |
1,2,3,4-Tetrahydro-4-hydroxy-2-thioxo-4-pteridinecarboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







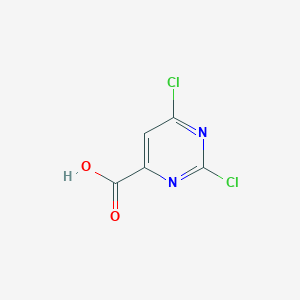


![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
